Base de fosfazeno P1-t-Oct

Descripción general

Descripción

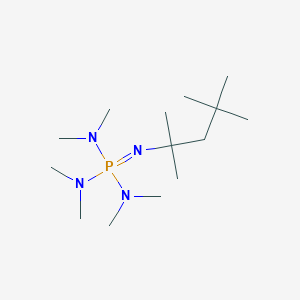

Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane, is a highly potent, non-ionic, and non-charged nitrogen base. It is part of the phosphazene family, which is known for its extremely strong basicity. The compound is characterized by a nitrogen basic center double-bonded to pentavalent phosphorus, making it a sterically hindered and neutral nitrogen base .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : C14H35N4P

- Molecular Weight : 290.43 g/mol

- CAS Number : 161118-69-0

- Basicity : Comparable to other strong bases like BEMP, with a pKBH+ value of approximately 26.5 in acetonitrile, indicating its strong nucleophilic character .

- Physical State : Liquid at room temperature with a boiling point of 68 °C at 0.05 mmHg .

Organic Synthesis

Phosphazene base P1-t-Oct is widely utilized in organic synthesis due to its ability to generate highly reactive anions in situ. This is particularly useful in reactions where traditional ionic bases may cause solubility issues or lead to unwanted side reactions.

- Alkylation Reactions : P1-t-Oct facilitates alkylation processes by deprotonating substrates effectively .

- Michael Additions : It has been successfully employed in Michael addition reactions, enhancing product yields and selectivity .

- Aldol Reactions : The steric hindrance of P1-t-Oct minimizes side reactions common with ionic bases, making it ideal for aldol condensations .

Catalysis

P1-t-Oct serves as a catalyst in various multi-component reactions, significantly improving reaction efficiency.

- Telescopic Three-Component Reactions : Recent studies demonstrate its effectiveness in catalyzing complex reactions involving diethyl phosphite and imines, showcasing its utility in synthetic methodologies .

Material Science

The stability and solubilizing properties of P1-t-Oct make it suitable for applications in material science.

- Polymerization Processes : It is increasingly used in anionic copolymerization techniques due to its ability to stabilize reactive intermediates .

- Solid-phase Synthesis : The compound has been integrated into solid-phase synthesis protocols, particularly in combinatorial chemistry, facilitating high-throughput screening of compounds .

Comparative Data Table

| Property/Characteristic | Phosphazene Base P1-t-Oct | BEMP (For Comparison) |

|---|---|---|

| Basicity (pKBH+) | 26.5 | 27.6 |

| Solubility | High in apolar solvents | Moderate |

| Stability | High against hydrolysis | Moderate |

| Steric Hindrance | High | Moderate |

Case Study 1: Alkylation Efficiency

A study demonstrated that using P1-t-Oct for the alkylation of alcohols resulted in higher yields compared to traditional bases. The sterically hindered nature of the base reduced side reactions, allowing for cleaner product isolation.

Case Study 2: Michael Addition Optimization

In a series of Michael addition reactions involving α,β-unsaturated carbonyl compounds, the use of P1-t-Oct significantly improved reaction times and yields compared to conventional methods, highlighting its advantages as a superior base.

Mecanismo De Acción

Target of Action

Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane , is a sterically hindered, neutral nitrogen base . It is part of the family of Phosphazene Bases, which are known for their extremely strong, non-ionic, non-charged nitrogen bases

Mode of Action

It is known to have a similar basicity as bemp , suggesting that it may interact with its targets in a similar manner.

Análisis Bioquímico

Biochemical Properties

Phosphazene base P1-t-Oct is known for its remarkable strength as a promoter or catalyst for the anionic polymerization of various types of monomers . The complexation of Phosphazene base P1-t-Oct with the counterion significantly improves the nucleophilicity of the initiator or chain end, resulting in highly enhanced polymerization rates .

Molecular Mechanism

Phosphazene base P1-t-Oct exerts its effects at the molecular level primarily through its role in promoting anionic polymerization . It enhances the nucleophilicity of the initiator or chain end, which can lead to increased rates of polymerization .

Temporal Effects in Laboratory Settings

It is known to be remarkably stable towards electrophilic attack, oxygen, and hydrolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphazene base P1-t-Oct is synthesized through the reaction of tert-octylamine with tris(dimethylamino)phosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or hexane to enhance solubility and reaction rates .

Industrial Production Methods: In industrial settings, the production of phosphazene base P1-t-Oct follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation under reduced pressure to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Phosphazene base P1-t-Oct undergoes various types of reactions, including:

Deprotonation: It is highly effective in deprotonating weakly acidic compounds, generating reactive anionic species.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the formation of carbon-nitrogen bonds.

Cyclization and Annulation: It is used in base-mediated cyclization and annulation reactions for synthesizing heterocyclic compounds.

Common Reagents and Conditions:

Reagents: Common reagents include weakly acidic compounds, alkyl halides, and functionalized alkynes.

Major Products: The major products formed from these reactions include various heterocyclic compounds, end-functionalized polymers, and complex macromolecular architectures .

Comparación Con Compuestos Similares

Phosphazene base P1-t-Butyl: Similar in structure but with a tert-butyl group instead of a tert-octyl group.

Phosphazene base P2-Ethyl: A dimeric phosphazene base with different steric hindrance and basicity.

Phosphazene base P4-t-Butyl: A tetrameric phosphazene base with significantly higher basicity.

Uniqueness: Phosphazene base P1-t-Oct is unique due to its specific steric hindrance provided by the tert-octyl group, which influences its reactivity and selectivity in various reactions. Its strong basicity and neutral nature make it a versatile reagent in organic synthesis and polymer chemistry .

Actividad Biológica

Phosphazene bases, particularly P1-t-Oct, are a class of highly basic compounds that have garnered attention for their diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of P1-t-Oct, focusing on its antimicrobial properties, interactions with DNA, and implications for medicinal chemistry.

Overview of Phosphazene Base P1-t-Oct

Phosphazene base P1-t-Oct is characterized by its high basicity and steric hindrance, which makes it an effective catalyst in various chemical reactions. Its basicity is significantly higher than that of traditional bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), making it suitable for deprotonation reactions in organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phosphazene derivatives, including P1-t-Oct. In a comparative study of various phosphazene compounds, P1-t-Oct exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| P1-t-Oct | 125–500 μM | Pseudomonas aeruginosa |

| Other derivatives | Varies (specific data not provided) | Various bacterial strains |

The results indicate that P1-t-Oct can inhibit the growth of pathogens such as Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular processes.

Interaction with DNA

Phosphazene bases have also been studied for their interactions with nucleic acids. Specifically, research has shown that P1-t-Oct can interact with plasmid DNA, leading to cleavage of the double helix structure. This property is significant as it suggests potential applications in gene therapy and molecular biology.

- Experimental Findings :

Case Studies and Research Findings

Several case studies have provided insights into the biological applications of phosphazene bases:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various phosphazene derivatives against a panel of bacterial strains. P1-t-Oct was among the most potent, particularly against resistant strains like Pseudomonas aeruginosa.

- DNA Cleavage : In another investigation, researchers explored the ability of phosphazenes to induce DNA cleavage. The findings revealed that compounds including P1-t-Oct could serve as tools for genetic engineering by facilitating targeted DNA modifications.

- Catalytic Applications : Beyond biological activity, P1-t-Oct has been successfully employed as a catalyst in organic reactions, demonstrating its versatility in both synthetic and biological contexts .

Propiedades

IUPAC Name |

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCJCKAURXOQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H35N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408011 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-69-0 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.